molecular formula C14H9ClF3N3O2 B2437243 2-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]carbohydrazonoyl}benzenecarboxylic acid CAS No. 338795-35-0

2-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]carbohydrazonoyl}benzenecarboxylic acid

Cat. No.: B2437243
CAS No.: 338795-35-0
M. Wt: 343.69
InChI Key: LETQKYLIAHMXMI-CGOBSMCZSA-N
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Description

2-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]carbohydrazonoyl}benzenecarboxylic acid is a complex chemical compound featuring a highly substituted pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions:

  • Pyridine Ring Substitution: : This step requires chlorination and trifluoromethylation, often employing reagents like thionyl chloride (SOCl₂) for chlorination and trifluoromethyl iodide (CF₃I) for introducing the CF₃ group.

  • Carbohydrazonoyl Linkage Formation: : This might involve using hydrazine derivatives under controlled conditions, such as low temperatures and inert atmospheres, to prevent unwanted side reactions.

  • Benzene Ring Functionalization: : The carboxylic acid group can be introduced through Friedel-Crafts acylation or other carboxylation reactions.

Industrial Production Methods

Industrial production scales these reactions, optimizing factors like reagent availability, reaction time, temperature control, and safety measures. Flow chemistry or continuous processing might be preferred for better yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation to form sulfoxides or sulfones.

  • Reduction: : Hydrogenation or use of reducing agents can convert carbonyl groups to alcohols.

  • Substitution: : Nucleophilic substitution at the chlorinated pyridine ring.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO₄) in acidic conditions.

  • Reduction: : Lithium aluminum hydride (LiAlH₄) in dry ether.

  • Substitution: : Sodium hydride (NaH) in DMF (dimethylformamide) for deprotonation and subsequent nucleophilic attack.

Major Products

  • Oxidation Products: : Sulfoxides and sulfones.

  • Reduction Products: : Alcohol derivatives.

  • Substitution Products: : Varied depending on the nucleophile, leading to modified pyridine or benzene rings.

Scientific Research Applications

Chemistry

This compound serves as a building block in organic synthesis, offering pathways to new materials or complex molecules.

Biology and Medicine

  • Drug Development: : Its structure suggests potential as a lead compound for designing inhibitors targeting enzymes or receptors in diseases like cancer or inflammatory conditions.

  • Bioassays: : Used in screening assays to study enzyme behavior and drug interactions.

Industry

  • Polymer Chemistry: : Acting as a monomer or cross-linker in polymerization reactions.

  • Catalysis: : Used in designing novel catalytic systems for chemical processes.

Mechanism of Action

Molecular Targets and Pathways

  • Biochemical Interaction: : It may inhibit specific enzymes through binding to active sites, disrupting normal biochemical pathways.

  • Receptor Binding: : Its structural features allow it to interact with cellular receptors, modulating signal transduction pathways involved in disease progression.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-5-(trifluoromethyl)pyridine: : Shares core structure but lacks the carbohydrazonoyl and benzenecarboxylic acid functionalities, limiting its versatility.

  • Benzoic Acid Derivatives: : Similar in having a carboxylic acid group but differs significantly in reactivity and applications.

Uniqueness

2-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]carbohydrazonoyl}benzenecarboxylic acid's combination of pyridine, carbohydrazonoyl, and benzenecarboxylic acid groups makes it uniquely versatile, offering broader application scope compared to similar compounds.

Exploring this compound in greater detail could reveal even more fascinating applications and behaviors, pushing the boundaries of what we know in fields like chemistry, biology, and industrial processes. What stands out to you most about this compound?

Properties

IUPAC Name

2-[(E)-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazinylidene]methyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClF3N3O2/c15-11-5-9(14(16,17)18)7-19-12(11)21-20-6-8-3-1-2-4-10(8)13(22)23/h1-7H,(H,19,21)(H,22,23)/b20-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LETQKYLIAHMXMI-CGOBSMCZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NNC2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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